molecular formula C94H131F3N30O26S4 B12366488 Vasopressin Dimer (anti-parallel) (TFA)

Vasopressin Dimer (anti-parallel) (TFA)

Cat. No.: B12366488
M. Wt: 2282.5 g/mol
InChI Key: CCLCSNXAGXYVQM-SMPGYXRPSA-N
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Description

Vasopressin Dimer (anti-parallel) (TFA): is a synthetic peptide that forms an anti-parallel dimer of vasopressin. Vasopressin is a neuropeptide hormone that plays a crucial role in regulating water retention in the kidneys and vasoconstriction in blood vessels. The anti-parallel dimer form of vasopressin can activate four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vasopressin Dimer (anti-parallel) (TFA) involves the formation of two peptide chains, each with the sequence CYFQNCPRG-NH2. These chains are then linked via disulfide bonds between the cysteine residues at positions 1 and 6 of each chain . The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of amino acids to a growing peptide chain.

Industrial Production Methods: Industrial production of Vasopressin Dimer (anti-parallel) (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Vasopressin Dimer (anti-parallel) (TFA) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The disulfide bonds in the dimer can be reduced to form free thiol groups, which can then participate in further chemical modifications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with altered disulfide bonding patterns or side chain modifications, which can affect the biological activity of the peptide .

Mechanism of Action

Vasopressin Dimer (anti-parallel) (TFA) exerts its effects by activating four G protein-coupled receptors: V1aR, V1bR, V2R, and OTR. Upon binding to these receptors, the dimer induces conformational changes that activate intracellular signaling pathways. These pathways involve the activation of phospholipase C, leading to the mobilization of intracellular calcium ions (Ca2+), which in turn triggers various cellular responses such as vasoconstriction and water reabsorption in the kidneys .

Properties

Molecular Formula

C94H131F3N30O26S4

Molecular Weight

2282.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-dibenzyl-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C92H130N30O24S4.C2HF3O2/c93-53-43-147-149-46-66(90(146)122-34-10-18-68(122)88(144)112-56(16-8-32-106-92(103)104)78(134)108-42-74(100)130)120-86(142)64(40-72(98)128)118-80(136)58(28-30-70(96)126)110-82(138)62(36-48-13-5-2-6-14-48)116-84(140)60(38-50-21-25-52(124)26-22-50)114-76(132)54(94)44-148-150-45-65(89(145)121-33-9-17-67(121)87(143)111-55(15-7-31-105-91(101)102)77(133)107-41-73(99)129)119-85(141)63(39-71(97)127)117-79(135)57(27-29-69(95)125)109-81(137)61(35-47-11-3-1-4-12-47)115-83(139)59(113-75(53)131)37-49-19-23-51(123)24-20-49;3-2(4,5)1(6)7/h1-6,11-14,19-26,53-68,123-124H,7-10,15-18,27-46,93-94H2,(H2,95,125)(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H2,100,130)(H,107,133)(H,108,134)(H,109,137)(H,110,138)(H,111,143)(H,112,144)(H,113,131)(H,114,132)(H,115,139)(H,116,140)(H,117,135)(H,118,136)(H,119,141)(H,120,142)(H4,101,102,105)(H4,103,104,106);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-;/m0./s1

InChI Key

CCLCSNXAGXYVQM-SMPGYXRPSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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